Ethyl 2-(cyclopentylamino)acetate

Overview

Description

Ethyl 2-(cyclopentylamino)acetate is a chemical compound with the CAS Number: 89479-61-8. It has a molecular weight of 171.24 . The compound is in liquid form .

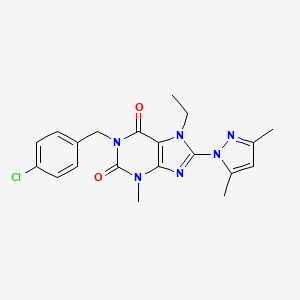

Molecular Structure Analysis

The IUPAC name for this compound is ethyl (cyclopentylamino)acetate . The InChI code for this compound is 1S/C9H17NO2/c1-2-12-9(11)7-10-8-5-3-4-6-8/h8,10H,2-7H2,1H3 .Scientific Research Applications

Pharmacological Studies and Diagnostic Imaging

Research involving similar compounds, such as 2-(dimethylamino)ethyl-(1-hydroxycyclopentyl)(phenyl) acetate, has been conducted to understand their distribution within the organism of warm-blooded animals after administration. These studies have utilized chromatography, UV spectrophotometry, and gas chromatography mass-spectrometry (GCh-MS) to quantify the compound in various organs, indicating its potential for studying drug distribution and accumulation in medical research (Shormanov & Pravdyuk, 2017). Similar methods could be applied to Ethyl 2-(cyclopentylamino)acetate to explore its pharmacokinetics and biodistribution.

Chemical Synthesis and Characterization

Compounds with structural similarities to Ethyl 2-(cyclopentylamino)acetate, such as ethyl 2-[4-(acetylamino)phenoxy]-2-methylpropanoate, have been synthesized and characterized for their potential bioactivity. For instance, studies have explored their synthesis, crystal structure, and preliminary bioactivity screening, suggesting avenues for creating and evaluating novel pharmaceutical agents with potential analgesic and antidyslipidemic properties (Navarrete-Vázquez et al., 2011).

Analytical and Bioanalytical Applications

The analytical characterization of designer drugs, for example, demonstrates the utility of techniques such as GC-MS and LC-MS^n in identifying metabolites and understanding the metabolic pathways of complex organic molecules. This is relevant for forensic and clinical toxicology, where identifying drug metabolites is crucial for drug monitoring and abuse prevention. Research into the biotransformation and detectability of hallucinogenic designer drugs highlights the application of these analytical techniques (Wink et al., 2014).

Potential for Novel Syntheses

The development of new synthetic methodologies, such as the use of (E)-ethyl-2-cyano-2-(((2,4,6-trichlorobenzoyl)oxy)imino)acetate for racemization-free esterification, thioesterification, amidation, and peptide synthesis, showcases the chemical versatility and potential applications of similar compounds in synthetic organic chemistry (Chandra et al., 2018).

Microbial Production and Biotechnological Applications

Research into the microbial production of ethyl acetate from yeast highlights the biotechnological potential of ester compounds. Understanding the enzymes involved in ethyl acetate synthesis, such as alcohol acetyltransferases, could lead to sustainable production methods for esters, including Ethyl 2-(cyclopentylamino)acetate, from biomass-derived resources (Kruis et al., 2017).

Safety and Hazards

The safety information for Ethyl 2-(cyclopentylamino)acetate indicates that it has a GHS07 pictogram, with a signal word of "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include measures to prevent exposure and instructions for response in case of exposure .

properties

IUPAC Name |

ethyl 2-(cyclopentylamino)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2/c1-2-12-9(11)7-10-8-5-3-4-6-8/h8,10H,2-7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTUXHDGZWNYWNR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CNC1CCCC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4-(Benzo[d]thiazol-2-yloxy)piperidin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methanone](/img/structure/B2672676.png)

![N-{[1-(3,4-difluorophenyl)-5-oxopyrrolidin-3-yl]methyl}-3-fluorobenzamide](/img/structure/B2672677.png)

![4-{2-[3-(2-chloro-6-fluorobenzyl)-5-({[(2,4-dichlorobenzyl)oxy]imino}methyl)-4-hydroxy-2-oxo-1(2H)-pyridinyl]ethyl}benzenesulfonamide](/img/structure/B2672678.png)

![5-Chloro-2-(trifluoromethyl)thieno[3,2-b]pyridine](/img/structure/B2672688.png)

![N'-Tert-butyl-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N'-(4-methylbenzoyl)pyrrolidine-2-carbohydrazide](/img/structure/B2672689.png)

![3-(2-methylphenyl)-5-[3-(2-naphthyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole](/img/structure/B2672691.png)

![3-[(2E)-3-(4-ethoxy-3-methoxyphenyl)prop-2-enoyl]-2H-chromen-2-one](/img/structure/B2672698.png)